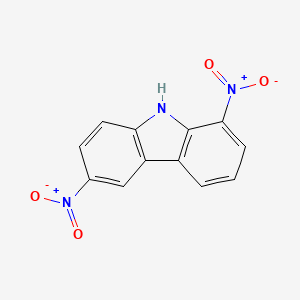

1,6-Dinitrocarbazole

Vue d'ensemble

Description

1,6-Dinitrocarbazole is an organic compound with the molecular formula C₁₂H₇N₃O₄. It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic structures. This compound is characterized by the presence of two nitro groups attached to the carbazole ring at positions 1 and 6. Carbazole derivatives, including this compound, are of significant interest due to their unique electronic and optical properties, making them valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-Dinitrocarbazole can be synthesized through a multi-step process involving the nitration of carbazole. One common method involves the chlorination of carbazole at positions 3 and 6, followed by nitration at positions 1 and 8. This process yields 3,6-dichloro-1,8-dinitrocarbazole, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include the use of nitrating agents such as nitric acid and sulfuric acid, along with temperature control and purification steps to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Dinitrocarbazole undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium hydroxide.

Major Products Formed

Reduction: The reduction of this compound typically yields 1,6-diaminocarbazole.

Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

Applications in Materials Science

-

Precursor for Advanced Materials :

- 1,6-Dinitrocarbazole serves as a precursor in the synthesis of advanced materials due to its electron-withdrawing properties. This characteristic enhances the stability and reactivity of the resultant materials, making them suitable for electronic applications.

- Polymer Chemistry :

- Anion Sensors :

Applications in Medicinal Chemistry

-

Pharmaceuticals :

- The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity against various diseases.

-

Biological Interaction Studies :

- Research has focused on understanding the metabolic pathways and interactions of this compound within biological systems. These studies are crucial for assessing its safety and efficacy as a pharmaceutical agent.

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of this compound highlighted its formation through controlled nitration of carbazole derivatives. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structural integrity and purity .

Case Study 2: Development of Anion Sensors

In a recent publication, researchers synthesized a series of carbazole-based colorimetric sensors utilizing this compound. The study demonstrated that these sensors could detect anions with high sensitivity and selectivity, making them valuable tools in environmental monitoring .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Carbazole | Aromatic amine | Base structure without nitro substitutions |

| 3-Nitrocarbazole | Nitro-substituted | Nitro group at position 3; differing reactivity |

| 9-Ethyl-3-methyl-1,6-dinitrocarbazole | Alkyl-substituted | Contains ethyl and methyl groups; altered solubility |

| 3,6-Diaminocarbazole | Amino-substituted | Contains amine groups instead of nitro groups |

Mécanisme D'action

The mechanism of action of 1,6-Dinitrocarbazole involves its ability to interact with biological molecules and cellular structures. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. Additionally, the compound’s aromatic structure allows it to intercalate with DNA and other biomolecules, potentially affecting their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,8-Dinitrocarbazole: Similar in structure but with nitro groups at positions 1 and 8.

3,6-Dinitrocarbazole: Nitro groups at positions 3 and 6, differing in electronic properties and reactivity.

2-Nitro-3-phenyl-9H-carbazole: A derivative with a nitro group and a phenyl group, used in photophysical studies.

Uniqueness

1,6-Dinitrocarbazole is unique due to the specific positioning of its nitro groups, which influences its electronic properties and reactivity. This positioning makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of OLEDs and other electronic materials .

Activité Biologique

1,6-Dinitrocarbazole (DNC) is a compound that belongs to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two nitro groups located at the 1 and 6 positions of the carbazole ring. The presence of these nitro groups significantly influences its biological activity.

Cytotoxicity Studies

Recent studies have highlighted the anticancer potential of nitrocarbazoles, including this compound. In vitro assays have demonstrated that DNC exhibits significant cytotoxicity against various cancer cell lines.

| Compound | IC50 (μM) on MCF-7 | IC50 (μM) on MDA-MB-231 | Effect on Normal Cells (MCF-10A) |

|---|---|---|---|

| This compound | 11.6 ± 0.8 | 7 ± 1.0 | No significant effect (IC50 > 200 μM) |

| 2-Nitrocarbazole | 7 ± 1.0 | 11.6 ± 0.8 | Moderate effect |

| 3-Nitrocarbazole | Significant | Significant | High cytotoxicity |

The data indicate that DNC has a favorable safety profile compared to other nitrocarbazoles, as it does not affect normal cell growth at concentrations up to 200 μM .

The mechanism underlying the anticancer activity of DNC involves its ability to disrupt microtubule organization in cancer cells, similar to established chemotherapeutics like vinblastine. Immunofluorescence studies showed that DNC treatment leads to microtubule disorganization, which triggers apoptosis in cancer cells .

Additional Biological Activities

Beyond its anticancer properties, DNC exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that carbazole derivatives possess antimicrobial properties against various pathogens .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective potential, suggesting a role in treating neurodegenerative diseases .

- Antioxidant Properties : Carbazoles are known for their antioxidative capabilities, which can mitigate oxidative stress-related damage in cells .

Case Studies and Research Findings

Several research studies have contributed to understanding the biological activity of DNC:

- Antitumor Efficacy : A study demonstrated that DNC exhibited potent antitumor efficacy against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating effective cytotoxicity while sparing normal cells .

- Photophysical Properties : Research into the photophysical properties of nitrocarbazoles revealed that DNC can be utilized as a UV-MALDI matrix due to its favorable absorption characteristics . This application highlights its potential in analytical chemistry.

- Synthesis and Derivatives : The synthesis of various dinitrocarbazole derivatives has been explored, revealing structure-activity relationships that enhance their biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1,6-dinitrocarbazole, and how do reaction conditions influence isomer purity?

- Methodological Answer : The synthesis of this compound involves nitration of carbazole using sodium nitrite and nitric acid in glacial acetic acid under controlled temperature gradients (30–95°C). Key steps include refluxing, filtration, and recrystallization from nitrobenzene to isolate isomers. Isomer separation is achieved via differential solubility in alcoholic potassium hydroxide, yielding this compound (32% yield) and 3,6-dinitrocarbazole (58% yield) . Temperature control during nitration is critical to minimize byproducts. Analytical techniques like melting point determination (344–346°C for 1,6-isomer) and elemental analysis (C: 55.9%, H: 2.7%, N: 16.3%) confirm purity.

Q. How can researchers validate the structural identity of this compound against its isomers?

- Methodological Answer : X-ray crystallography and comparative melting point analysis are primary methods. For example, this compound forms golden leaflets (m.p. 344–346°C), while the 3,6-isomer crystallizes as yellow needles (m.p. 386–387°C) . Spectroscopic techniques (e.g., NMR, IR) should focus on nitro group positioning: the 1,6-isomer exhibits distinct aromatic proton splitting patterns due to meta-substitution, whereas the 3,6-isomer shows para-substitution effects. Cross-referencing with synthetic intermediates (e.g., dichlorocarbazole derivatives) further clarifies structural assignments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, impermeable gloves, and protective eyewear to avoid inhalation or dermal contact. While decomposition products are not explicitly documented for this compound, nitroaromatic compounds generally release toxic gases (e.g., NOx) under thermal stress. Store in airtight containers away from oxidizers and monitor for degradation via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can conflicting yield data for this compound isomers be resolved across different nitration methods?

- Methodological Answer : Contradictions arise from varying nitration agents (e.g., sodium nitrite vs. nitric acid excess) and reaction timelines. For instance, sodium nitrite promotes higher yields of the 3,6-isomer (50–60%) but complicates purification due to co-crystallization . Researchers should employ kinetic studies (e.g., time-resolved NMR) to track isomer formation rates and optimize stoichiometric ratios. Statistical models (e.g., Design of Experiments) can identify temperature and reagent concentration thresholds favoring 1,6-isomer selectivity.

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : High-resolution LC-MS with electrospray ionization (ESI) detects impurities at ppm levels. For example, residual 3,6-dinitrocarbazole can be quantified using a C18 column and a mobile phase of acetonitrile/water/methanol/acetic acid (40:35:25:0.2 v/v), adapted from carprofen-related compound assays . Pair with differential scanning calorimetry (DSC) to monitor polymorphic transitions caused by impurities.

Q. How does the electronic structure of this compound influence its reactivity in photochemical studies?

- Methodological Answer : Computational modeling (DFT or TD-DFT) predicts charge distribution and excited-state behavior. The electron-withdrawing nitro groups at positions 1 and 6 create a polarized π-system, enhancing susceptibility to nucleophilic aromatic substitution. Experimental validation via UV-Vis spectroscopy (λmax shifts under varying pH) and cyclic voltammetry (redox potentials) can correlate theoretical predictions with observed reactivity .

Q. Data Analysis and Presentation Guidelines

Q. What frameworks ensure rigorous experimental design in this compound research?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For example, a study on catalytic reduction of nitro groups should define measurable outcomes (e.g., % conversion via HPLC) and control for solvent effects . Use PICO (Population, Intervention, Comparison, Outcome) for comparative studies, such as evaluating isomer stability under thermal stress vs. photolytic conditions.

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound?

- Methodological Answer : Reconcile discrepancies by validating force fields in molecular dynamics simulations against crystallographic data. For instance, if predicted solubility conflicts with experimental results, recalibrate solvation parameters using COSMO-RS models. Publish negative data transparently to avoid "inductive fallacy" (overgeneralizing limited results) .

Q. Tables for Key Data

| Property | This compound | 3,6-Dinitrocarbazole | Source |

|---|---|---|---|

| Melting Point (°C) | 344–346 | 386–387 | |

| Elemental Analysis (N%) | 16.3 | 16.4 | |

| Crystallization Solvent | Nitrobenzene | Nitrobenzene | |

| Synthetic Yield (%) | 32 | 58 |

Propriétés

IUPAC Name |

1,6-dinitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-14(17)7-4-5-10-9(6-7)8-2-1-3-11(15(18)19)12(8)13-10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFATMTVUAOEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031243 | |

| Record name | 1,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3062-57-5, 108625-05-4 | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003062575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108625054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dinitrocarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8KWA43KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.